5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate
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Overview
Description
5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate involves multiple steps. The initial step typically includes the formation of the indole core, which can be achieved through the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
The final step includes the quaternization of the pyridine nitrogen with trimethylamine and the formation of the 4-methylbenzenesulfonate salt .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the indole core, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the indole ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound, with its specific structural features, is being investigated for its potential to inhibit certain biological pathways and target specific enzymes or receptors .
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, important in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
The uniqueness of 5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate lies in its combination of functional groups and structural features. The presence of the Boc protecting group, the quaternized pyridine nitrogen, and the 4-methylbenzenesulfonate salt make it distinct from other indole derivatives.
Properties
CAS No. |
1522052-31-8 |
---|---|
Molecular Formula |
C31H34N4O5S |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[5-[5-[(2-methylpropan-2-yl)oxycarbonyl]pyrido[4,3-b]indol-7-yl]pyridin-2-yl]azanium |
InChI |
InChI=1S/C24H27N4O2.C7H8O3S/c1-24(2,3)30-23(29)27-20-11-12-25-15-19(20)18-9-7-16(13-21(18)27)17-8-10-22(26-14-17)28(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-15H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JLFBPLUKVQVAOL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)[N+](C)(C)C |
Origin of Product |
United States |
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